2-Bromo-1-(thiophen-2-yl)propan-1-one
Overview
Description
“2-Bromo-1-(thiophen-2-yl)propan-1-one” is a chemical compound with the molecular formula C7H7BrOS . It has a molecular weight of 219.1 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H7BrOS/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3
. The compound has a complexity of 138 and a topological polar surface area of 45.3 Ų . Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 219.10 g/mol . It has an XLogP3 value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 217.94010 g/mol .Scientific Research Applications
Solvent Polarity and Reaction Kinetics
- Study on Solvent Effects : A study explored the reaction kinetics of 2-bromo-5-nitro thiophene with piperidine in various solvents. It was found that the reaction rate coefficients demonstrated significant variations in propan-2-ol–n-hexane mixtures, highlighting the impact of solvent polarity and hydrogen bonding on reaction rates (Harifi‐Mood, Rahmati, & Gholami, 2011).
Synthesis and Characterization
- New Series of Hydroxy Pyrazolines : Research on the conversion of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one into 2,3-dibromo-3-phenyl-1-(thiophen-2-yl)propan-1-one led to the synthesis of hydroxy pyrazolines. This highlights a pathway for synthesizing novel compounds with potential applications (Parveen, Iqbal, & Azam, 2008).
Antimicrobial Activity
- Antimicrobial Properties : A study synthesized 1-(5-Bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)-propane-1,3-dione and its metal complexes. These complexes demonstrated moderate to excellent antimicrobial activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Sampal, Thakur, Rajbhoj, & Gaikwad, 2018).
Electrophilic Substitution Reactions
- Electrophilic Substitution : Research involving the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives through electrophilic substitution reactions showed the formation of compounds with substitutions exclusively at the 5-position of the thiophene ring. This indicates the potential for controlled synthesis of specific organic compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Catalysis and Polymerization
- Catalysis in Organic Synthesis : The use of Copper(I) thiophen-2-carboxylate in the trimerization of bicyclic vic-bromostannylalkenes led to the synthesis of tris-annelated benzenes. This study contributes to the understanding of catalysis in organic synthesis (Borsato et al., 2002).
Safety and Hazards
The compound is associated with several hazard statements, including H301, H311, H331, and H341 . It is considered dangerous, with safety precautions including avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Thiophene derivatives, which include 2-bromo-1-(thiophen-2-yl)propan-1-one, have been reported to exhibit a variety of biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological activities .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(thiophen-2-yl)propan-1-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as tyrosinase, which is involved in the production of melanin. The compound’s bromine atom can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. Additionally, this compound can interact with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce changes in gene expression, leading to alterations in cellular metabolism. For example, it can upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by covalently binding to the active sites of enzymes. This binding can lead to conformational changes in the enzyme, rendering it inactive. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to either upregulation or downregulation of target genes, depending on the context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it can induce toxic effects such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical effect .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s interactions with cofactors such as NADPH can also play a role in its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. The compound’s localization can also affect its interactions with other biomolecules, modulating its biochemical effects .
Properties
IUPAC Name |
2-bromo-1-thiophen-2-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEXQXDJGISUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472187 | |
Record name | 2-Bromo-1-(thiophen-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75815-46-2 | |
Record name | 2-Bromo-1-(thiophen-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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